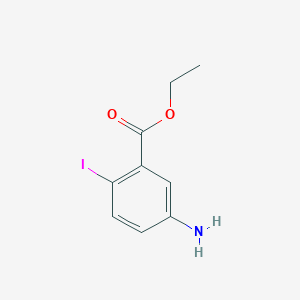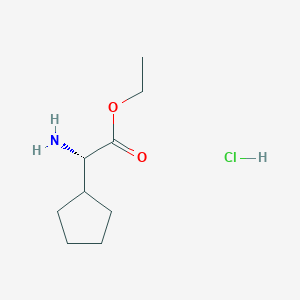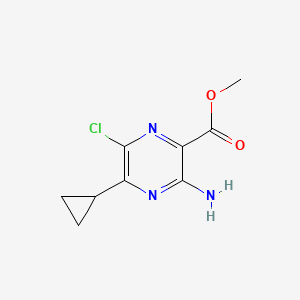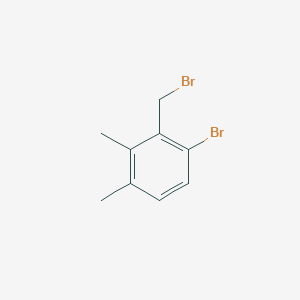
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 2 positions, and two methyl groups are substituted at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene can be synthesized through a multi-step process involving the bromination of 3,4-dimethyltoluene. The typical synthetic route includes:
Bromination of 3,4-dimethyltoluene: This step involves the reaction of 3,4-dimethyltoluene with bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atoms at the desired positions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with controlled temperature and pressure conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Oxidation: The compound can undergo oxidation reactions to form corresponding brominated carboxylic acids or ketones.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding dimethylbenzene derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with functional groups such as alcohols, ethers, or amines.
Oxidation: Products include brominated carboxylic acids or ketones.
Reduction: Products include the corresponding dimethylbenzene derivative.
Aplicaciones Científicas De Investigación
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of advanced materials, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential biological activities and as a building block for drug discovery.
Chemical Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene depends on the specific chemical reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds.
Oxidation: The compound undergoes electron transfer reactions, leading to the formation of oxidized products.
Reduction: The compound accepts electrons, resulting in the removal of bromine atoms and the formation of reduced products.
Comparación Con Compuestos Similares
1-Bromo-2-(bromomethyl)-3,4-dimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-(bromomethyl)benzene: Lacks the additional methyl groups at the 3 and 4 positions, resulting in different chemical properties and reactivity.
1-Bromo-2-(bromomethyl)-4-methylbenzene: Has only one additional methyl group, leading to variations in steric and electronic effects.
1-Bromo-2-(bromomethyl)-3,5-dimethylbenzene:
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular applications in organic synthesis and material science.
Propiedades
Fórmula molecular |
C9H10Br2 |
|---|---|
Peso molecular |
277.98 g/mol |
Nombre IUPAC |
1-bromo-2-(bromomethyl)-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-6-3-4-9(11)8(5-10)7(6)2/h3-4H,5H2,1-2H3 |
Clave InChI |
PBXOJZIKXDYVBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)Br)CBr)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



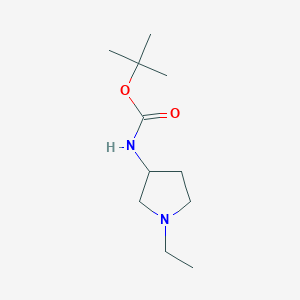
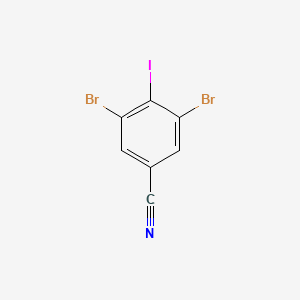
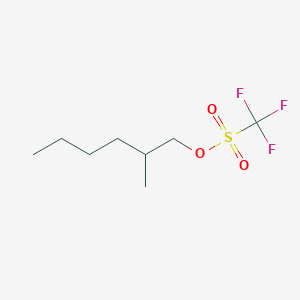
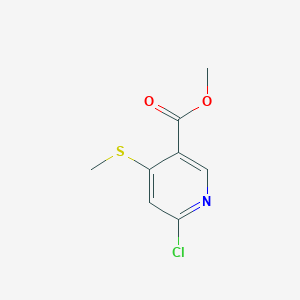
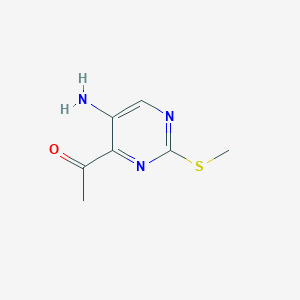
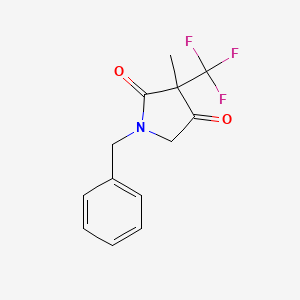
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)

![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)
